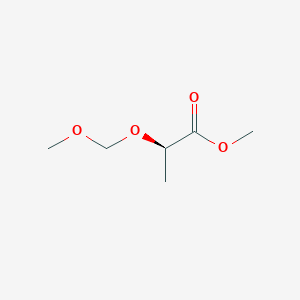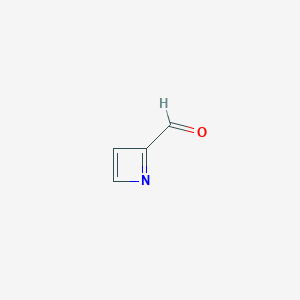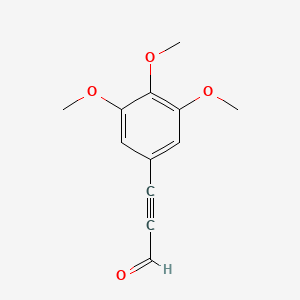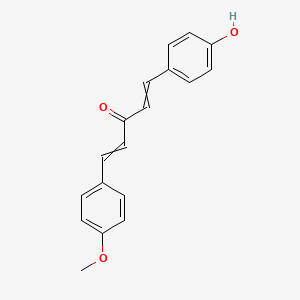![molecular formula C15H21N5O4 B14243744 2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]- CAS No. 393056-58-1](/img/structure/B14243744.png)
2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]-: is a compound known for its versatile applications in coordination chemistry and its role as a ligand for transition metals. This compound is characterized by its ability to form stable complexes with metals such as copper and nickel, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diaminopyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is used as a ligand in coordination chemistry.
Biology: The compound has been explored for its potential biological activities, including its role in facilitating ion transport across cell membranes. This property makes it a candidate for research in drug delivery and therapeutic applications .
Medicine: In medicine, the compound’s ability to form complexes with metals is investigated for potential use in diagnostic imaging and as therapeutic agents. Its role in disrupting cellular ion homeostasis is of particular interest in cancer research .
Industry: Industrially, the compound is used in the preparation of molecular turnstiles and other advanced materials. Its coordination properties make it valuable in the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal ions, enabling them to participate in various chemical reactions. The compound’s tridentate ligand structure allows it to form stable complexes, which can then interact with molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarboxamide: A simpler form of the compound without the acetylaminoethyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
2,6-Diaminopyridine: Another precursor used in the synthesis of the compound
Uniqueness: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
393056-58-1 |
|---|---|
Formule moléculaire |
C15H21N5O4 |
Poids moléculaire |
335.36 g/mol |
Nom IUPAC |
2-N,6-N-bis(2-acetamidoethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)16-6-8-18-14(23)12-4-3-5-13(20-12)15(24)19-9-7-17-11(2)22/h3-5H,6-9H2,1-2H3,(H,16,21)(H,17,22)(H,18,23)(H,19,24) |
Clé InChI |
ZUVRHDDJNWYJIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNC(=O)C1=NC(=CC=C1)C(=O)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)



![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)


![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)

![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)

![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
